Increased Hydrogen-Bond Donor Count vs. Des-hydroxy Analog Enhances Molecular Recognition Potential
The presence of the azetidin-3-ol hydroxyl group increases the hydrogen-bond donor count from 0 (in the des-hydroxy analog 4-(Azetidin-1-yl)-5-iodopyrimidine, CAS 1356054-74-4) to 1, while also raising the topological polar surface area (tPSA) and lowering the calculated logP [1]. These changes are associated with improved solubility and altered permeability profiles, critical parameters for lead optimization [1].
| Evidence Dimension | Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | 1 H-bond donor |
| Comparator Or Baseline | 4-(Azetidin-1-yl)-5-iodopyrimidine: 0 H-bond donors (calculated from SMILES: Ic1cncnc1N1CCC1) |
| Quantified Difference | +1 H-bond donor |
| Conditions | In silico property calculation based on SMILES structures |
Why This Matters
A higher hydrogen-bond donor count directly influences aqueous solubility and target-binding thermodynamics, providing a measurable advantage for the target compound in early-stage drug discovery over its des-hydroxy analog.
- [1] Kuujia. (n.d.). Cas no 2171742-28-0 (1-(5-iodopyrimidin-4-yl)azetidine-2-carboxamide). Retrieved April 28, 2026, from https://www.kuujia.com/cas-2171742-28-0.html View Source
